molecular formula C19H21N5O2 B2465941 2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034589-68-7

2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2465941
CAS No.: 2034589-68-7
M. Wt: 351.41
InChI Key: BCWICGFOMGPTGL-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide ( 2034589-68-7) with a molecular formula of C19H21N5O2 and a molecular weight of 351.40 g/mol . It features a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its high chemical stability, strong dipole moment, and ability to form hydrogen bonds, making it a valuable scaffold in drug discovery . The 1,2,3-triazole motif can mimic amide bonds and is frequently incorporated into compounds via reliable click chemistry synthesis routes, which are ideal for creating libraries for biological screening . While the specific biological activity and mechanism of action for this particular compound require further investigation, analogs containing the 1,2,3-triazole nucleus have demonstrated a wide spectrum of pharmacological properties in research, including potential anticancer, anti-inflammatory, and antimicrobial activities . This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in chemical biology. This product is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14(2)15-5-7-18(8-6-15)26-13-19(25)21-10-16-12-24(23-22-16)17-4-3-9-20-11-17/h3-9,11-12,14H,10,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWICGFOMGPTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-isopropylphenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C₁₈H₂₃N₃O₂
  • Molecular Weight: 313.39 g/mol

The structure consists of an isopropylphenoxy group linked to a triazole moiety through an acetamide functional group. This unique combination of structural features is believed to contribute to its biological activity.

Research has indicated that compounds similar to this compound may interact with various biological targets:

  • Receptor Binding: Preliminary studies suggest that the compound may exhibit affinity for certain neurotransmitter receptors, potentially influencing pathways related to mood regulation and anxiety.
  • Enzyme Inhibition: The triazole moiety is known for its ability to inhibit various enzymes, which can play a role in cancer and inflammatory diseases.

Anticancer Properties

A study investigated the anticancer potential of structurally related compounds and found that modifications in the phenoxy and triazole groups significantly affected their cytotoxicity against various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation in vitro, particularly against breast cancer cells. The IC₅₀ values ranged from 0.5 to 5 μM depending on the specific cell line tested .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this class of compounds. Research has shown that derivatives with similar structures possess significant antibacterial and antifungal activities. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for microbial survival .

Study 1: In Vitro Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines:

Cell LineIC₅₀ (μM)
MDA-MB-4680.37
HeLa0.85
A5491.20

The compound demonstrated selective cytotoxicity towards MDA-MB-468 cells, indicating potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These results suggest that the compound has a broad spectrum of activity against both bacterial and fungal pathogens .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Key Substituent Variations

The compound shares structural motifs with several triazole-acetamide derivatives reported in recent literature. Below is a comparative analysis based on substituent groups, synthesis pathways, and physicochemical properties:

Physicochemical and Spectral Properties

  • IR Spectroscopy : The acetamide C=O stretch (~1678 cm⁻¹) and N–H vibrations (~3291 cm⁻¹) are consistent across analogs (–2, 8), confirming the core acetamide structure .
  • NMR Trends : Pyridinyl protons in the target compound are expected near δ 8.5–9.0 (cf. δ 8.9 for pyrimidine H in ) .
  • Solubility: The 4-isopropylphenoxy group likely enhances lipophilicity compared to polar analogs like the fluorinated curcumin derivative () .

Functional Implications of Substituent Diversity

  • Pyridinyl vs. Pyrimidinyl Groups : Pyridin-3-yl (target compound) may confer distinct hydrogen-bonding interactions vs. pyrimidin-2-yl (), influencing target binding .
  • Chlorophenyl vs. Isopropylphenoxy: The electron-withdrawing Cl in ’s 6m contrasts with the electron-donating isopropyl group in the target compound, altering electronic density and reactivity .
  • Thioether vs. Ether Linkages: ’s thioether linkage introduces sulfur-based polarity and conformational flexibility absent in the target compound’s phenoxy group .

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